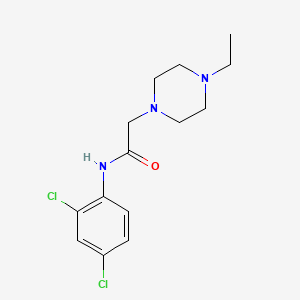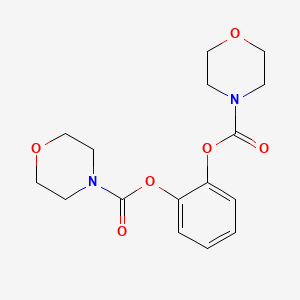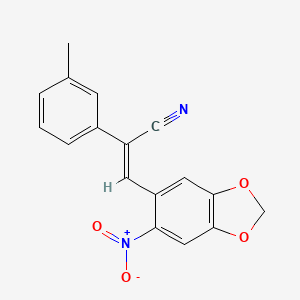
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as CSPC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CSPC is a piperazine derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain, such as serotonin and dopamine. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to interact with various ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit analgesic effects by reducing the perception of pain in animal models. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit anticonvulsant effects by reducing the frequency and duration of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments is its wide range of pharmacological properties. This makes it a promising candidate for various research studies. However, one of the main limitations of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity. It has been found to exhibit dose-dependent toxicity in animal models, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential toxicity in humans.
In conclusion, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine. Its wide range of pharmacological properties makes it a promising candidate for various research studies. However, further studies are needed to better understand its mechanism of action and potential toxicity in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of 2-chlorobenzoic acid with piperazine in the presence of a coupling agent, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-4-5-9-16(15)19-17(22)20-10-12-21(13-11-20)25(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMURLCTUPQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)



![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)

![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)